4-(4-Fluorophenyl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
ZDRCZUKZERPBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxazolidinones, including 4-(4-Fluorophenyl)oxazolidin-2-one, exhibit significant anticancer properties. A study highlighted the design and synthesis of a novel series of substituted oxazol-2-one-3-carboxamides, which included this compound as a lead compound. These compounds were evaluated for their ability to inhibit acid ceramidase (AC), an enzyme implicated in cancer progression. The most promising derivative demonstrated potent inhibitory activity (IC50 = 33 nM) against human AC in neuroblastoma cells, suggesting its potential as a therapeutic agent for sphingolipid-mediated disorders .
Inhibition of Mutant Isocitrate Dehydrogenase
Another significant application of this compound is in the inhibition of mutant isocitrate dehydrogenase (IDH), which is associated with several cancers, including glioblastoma and acute myeloid leukemia. Compounds designed around the oxazolidinone scaffold have shown efficacy in targeting these mutant enzymes, thereby offering a novel approach for cancer treatment .
Synthesis and Structural Insights
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. The compound can be synthesized from enantiomerically pure 2-amino-1-phenylethanols through carbonyldiimidazole-mediated cyclization .
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Carbonyldiimidazole-mediated cyclization | Specific solvents and temperatures | High |
| 2 | Purification via crystallization or chromatography | Standard methods | Variable |
Biological Evaluation
The biological evaluation of this compound derivatives has been extensive, focusing on their pharmacokinetic properties and metabolic stability. For instance, some derivatives showed promising oral bioavailability and brain penetration in animal models, indicating their potential for treating neurological conditions related to sphingolipid metabolism .
Case Study: Neuroblastoma Treatment
A specific case study involved the administration of a derivative containing the 4-fluorophenyl group in neuroblastoma models. The compound exhibited not only significant anti-tumor activity but also favorable pharmacokinetics, highlighting its utility in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Oxazolidinone Ring
Fluorophenyl vs. Morpholinophenyl Substitution
- Compound: (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Similarity: 0.73 to the target compound) The morpholinophenyl group introduces a bulkier, electron-rich substituent compared to the fluorophenyl group. This substitution enhances solubility but may reduce membrane permeability due to increased polarity .
- Biological Relevance: Fluorophenyl derivatives generally exhibit higher metabolic stability, whereas morpholinophenyl analogs are explored for kinase inhibition due to their hydrogen-bonding capacity .
Fluorophenyl vs. Nitrobenzyl/Aminobenzyl Substitution
- Synthesis: (S)-4-(4-Nitrobenzyl)oxazolidin-2-one is synthesized via cyclization with diethyl carbonate, followed by catalytic reduction to yield (S)-4-(4-aminobenzyl)oxazolidin-2-one. The nitro/amino groups enable further functionalization, unlike the inert fluorophenyl group .
Heterocyclic Hybrid Structures
Oxazolidinone-Thiazolidinone Hybrids
- Compounds: 4-(4-Oxo-2-phenylthiazolidin-3-yl)aminobenzyl-oxazolidin-2-one derivatives (e.g., compounds 8–12 in ). Activity: These hybrids show potent Abl kinase inhibition, with the fluorophenyl analog (compound 10) exhibiting enhanced binding affinity compared to chlorophenyl or methoxyphenyl variants. The fluorine’s electron-withdrawing effect likely optimizes π-π stacking in the kinase active site .
Oxazole-Oxazolidinone Derivatives
Fluorinated Chiral Auxiliaries
- Compounds: Fluorinated oxazolidinones (e.g., 4(R)-phenyl-5,5-bis(perfluorooctyl)-2-oxazolidinone). Applications: Perfluoroalkyl groups enhance solubility in fluorous solvents, enabling efficient asymmetric aldol reactions. The fluorophenyl group in the target compound lacks such extreme hydrophobicity but offers moderate electron-withdrawal for stereoselective catalysis .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-fluorophenyl)oxazolidin-2-one, and how can structural purity be confirmed?
Answer: The synthesis of this compound typically involves cyclization reactions or catalytic hydrogenation. For example, B(C6F5)3-catalyzed metal-free hydrogenation of 2-oxazinones has been reported for analogous oxazolidinones, yielding high-purity products under mild conditions . Key steps include:
- Substrate activation : Use of fluorinated catalysts to enhance reaction efficiency.
- Cyclization : Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane).
- Purification : Column chromatography or recrystallization.
Structural confirmation relies on:
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated oxazolidinones?
Answer: Discrepancies in NMR or mass spectra often arise from:
- Solvent effects : Deuterated solvents (e.g., CDCl3) may shift peaks; use internal standards (e.g., TMS) .
- Diastereomeric impurities : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOE experiments in NMR clarify spatial arrangements .
- Fluorine coupling : <sup>19</sup>F NMR identifies para-fluorine splitting patterns (e.g., coupling constants ~8–10 Hz for aryl-F) .
Case study : In B(C6F5)3-catalyzed syntheses, conflicting <sup>1</sup>H NMR signals for diastereomers were resolved by comparing integration ratios with chiral auxiliaries .
Advanced Research Questions
Q. What strategies enhance stereoselectivity in asymmetric syntheses of this compound derivatives?
Answer:
- Chiral auxiliaries : Fluorous oxazolidinones (e.g., (4S,5R)-4-iso-propyl-5-perfluorooctyl derivatives) enable high enantiomeric excess (ee >95%) via titanium-mediated aldol reactions .
- Catalytic asymmetric induction : Palladium catalysts with chiral ligands (e.g., BINAP) promote carboxy-alkynylation of propargylic amines, achieving >90% ee .
- Dynamic kinetic resolution : Use of enzymes (e.g., lipases) to resolve racemic mixtures in hydrolysis steps .
Table 1 : Stereoselectivity in representative syntheses
| Method | Catalyst/Ligand | ee (%) | Reference |
|---|---|---|---|
| Titanium-mediated aldol | Fluorous oxazolidinone | 97 | |
| Pd-catalyzed carboxy-alkynylation | (R)-BINAP | 92 |
Q. How do computational and crystallographic studies inform the reactivity of this compound in medicinal chemistry?
Answer:
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites. For example, the oxazolidinone carbonyl is highly electrophilic (Mulliken charge: −0.45), making it reactive toward nucleophiles like amines .
- X-ray crystallography : Reveals intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) that influence solubility and stability .
- SAR studies : Fluorine’s electron-withdrawing effect enhances metabolic stability in benzodiazepine analogs, a property extrapolated to oxazolidinone derivatives .
Example : In 5-(4-fluorophenyl)-4-pyridyl-oxazol-2-amine, fluorine’s para position optimizes π-stacking with biological targets (e.g., kinase inhibitors) .
Q. What catalytic systems are effective for late-stage functionalization of this compound?
Answer:
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh3)4 introduces aryl/heteroaryl groups at the oxazolidinone nitrogen .
- Photoredox catalysis : Ru(bpy)3Cl2 enables C–H fluorination adjacent to the oxazolidinone ring under blue light .
- Organocatalysis : Proline derivatives catalyze Michael additions to the carbonyl group, forming sp<sup>3</sup>-hybridized centers .
Q. Key considerations :
Q. How can researchers address low yields in large-scale syntheses of fluorinated oxazolidinones?
Answer:
- Fluorous-phase extraction : Leverage perfluorinated tags to isolate intermediates, improving yield by >20% .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization) and enhance reproducibility .
- DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading, and stoichiometry via response surface methodology.
Case study : Scaling B(C6F5)3-catalyzed hydrogenation from 1 mmol to 100 mmol maintained 85% yield by adjusting H2 pressure (3–5 bar) and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
